1-(1-Chloropropan-2-yl)-2-methylbenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloropropan-2-yl)-2-methylbenzene typically involves the alkylation of toluene (methylbenzene) with 1-chloropropane. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the 1-chloropropane acts as the alkylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced separation techniques like distillation and crystallization ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloropropan-2-yl)-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 1-(1-hydroxypropan-2-yl)-2-methylbenzene or 1-(1-cyanopropan-2-yl)-2-methylbenzene.
Oxidation: Formation of this compound-1-ol or this compound-1-one.
Reduction: Formation of 2-methylpropylbenzene or 2-methyl-1-propylbenzene.
Scientific Research Applications
1-(1-Chloropropan-2-yl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various derivatives and functionalized compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It is used in the study of structure-activity relationships (SAR) to understand the effects of chemical modifications on biological activity.
Medicine: Explored for its potential use in drug development. Derivatives of this compound are studied for their pharmacological properties and therapeutic potential.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents. It is also used as a solvent and in the formulation of certain industrial products.
Mechanism of Action
The mechanism of action of 1-(1-Chloropropan-2-yl)-2-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes nucleophilic substitution, oxidation, or reduction. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used. For example, in nucleophilic substitution reactions, the chlorine atom is the primary site of attack by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Comparison with Similar Compounds
Similar Compounds
1-Chloropropane: A simple alkyl halide used in similar nucleophilic substitution reactions.
2-Methylbenzene (Toluene): A precursor in the synthesis of 1-(1-Chloropropan-2-yl)-2-methylbenzene.
1-(1-Chloropropan-2-yl)benzene: A compound with a similar structure but without the methyl group on the benzene ring.
Uniqueness
This compound is unique due to the presence of both a methyl group and a 1-chloropropan-2-yl group on the benzene ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C10H13Cl |
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Molecular Weight |
168.66 g/mol |
IUPAC Name |
1-(1-chloropropan-2-yl)-2-methylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9H,7H2,1-2H3 |
InChI Key |
WHAOOGFMWMNOEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)CCl |
Origin of Product |
United States |
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